1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene
Description
1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene is a polyhalogenated aromatic compound characterized by multiple substituents on the benzene ring, including bromine, chlorine, fluorine, and a methyl group. Its IUPAC name reflects the substituent positions: bromine atoms at positions 1 and 3, chlorine at position 2, fluorine at position 5, and a methyl group at position 4 . Key identifiers include:
This compound is structurally complex due to the steric and electronic effects of its substituents, making it relevant in pharmaceutical intermediates and materials science.
Properties
Molecular Formula |
C7H4Br2ClF |
|---|---|
Molecular Weight |
302.36 g/mol |
IUPAC Name |
1,3-dibromo-2-chloro-5-fluoro-4-methylbenzene |
InChI |
InChI=1S/C7H4Br2ClF/c1-3-5(11)2-4(8)7(10)6(3)9/h2H,1H3 |
InChI Key |
XGMIFGHPALKYOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Br)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Stepwise Halogenation and Substitution Strategy
A common approach involves starting from a suitably substituted benzene derivative and performing sequential halogenation, reduction, and substitution reactions. The key steps typically include:
- Bromination of a fluoro- and chloro-substituted nitrobenzene derivative.
- Reduction of the nitro group to an amine.
- Diazotization followed by Sandmeyer-type halogenation to introduce chlorine.
- Final purification and isolation of the target compound.
This approach is supported by patent CN112010732A, which describes a related preparation for 3,5-dichloro-4-fluorobromobenzene, a structurally similar compound involving bromination, reduction, and diazochlorination steps with high yield and purity under mild conditions.
Alternative Bromination via Decarboxylative Bromination
A modern, transition-metal-free method for bromination of aromatic carboxylic acids has been reported in the literature, which could be adapted for the preparation of brominated methylfluorochlorobenzenes. This method uses tetrabutylammonium tribromide (Bu4NBr3) as a bromine source under mild heating (100°C) and avoids metal catalysts.
Key features of this method include:
- Starting from aromatic carboxylic acids, which undergo decarboxylative bromination.
- High selectivity and yields (typically 77-94%).
- Mild reaction conditions and operational simplicity.
Although this method is demonstrated mostly on methoxy- and methyl-substituted benzoic acids, it could be extrapolated for preparing this compound by starting from an appropriately substituted benzoic acid precursor.
Multi-Step Synthesis Involving Fluorine-Substituted Intermediates
Older methodologies for preparing fluorine-substituted aromatic compounds involve multi-step sequences including:
- Nucleophilic aromatic substitution (e.g., reaction with sodium methoxide).
- Reduction of nitro groups to amines.
- Formation and thermal decomposition of diazonium salts.
- Subsequent halogenation steps.
For example, preparation of related fluorochlorobromo compounds has been achieved by reacting hydroxy or amino intermediates with potassium carbonate in dimethyl sulfoxide at elevated temperatures, followed by purification steps.
These methods are often more laborious and involve multiple purification stages but provide access to complex halogenated aromatic compounds.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reactions | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Bromination → Reduction → Diazotization/Chlorination (Patent CN112010732A) | 2-fluoro-3-chloronitrobenzene | Bromination, hydrogenation, diazochlorination | Mild temperatures, catalytic hydrogenation, acid catalysis | High purity and yield, mild, scalable | Requires specialized catalysts, sensitive diazonium intermediates |
| Transition-metal-free Decarboxylative Bromination | Aromatic carboxylic acids | Decarboxylation + bromination with Bu4NBr3 | 100°C, 16 h, no metals | Simple, metal-free, good yields | Limited to substrates with carboxylic acid groups |
| Multi-step substitution via diazonium salts and nucleophilic aromatic substitution | Nitro or amino substituted fluorobenzenes | Substitution, reduction, diazonium salt formation | Elevated temperature, multiple steps | Access to complex derivatives | Long synthetic routes, lower overall yield |
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Stille couplings, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-chloro-5-fluoro-4-methylbenzene involves its interaction with various molecular targets. The halogen atoms and the methyl group influence its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, and its halogen atoms can participate in halogen bonding, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The reactivity and physical properties of halogenated benzene derivatives are highly dependent on substituent positions and electronegativity. Below is a comparative analysis:
Table 1: Comparison of Key Structural and Electronic Features
Key Observations :
Physical Properties
Table 2: Physical Property Comparison
Research Findings and Trends
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
